tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate
Description
tert-Butyl 2-oxo-9-azadispiro[3.1.5⁶.1⁴]dodecane-9-carboxylate is a spirocyclic compound characterized by a unique fused bicyclic framework with nitrogen and oxygen atoms positioned at key junctions. The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthetic processes. Its spiro[3.1.5⁶.1⁴]dodecane core distinguishes it from simpler spiro systems, enabling distinct conformational and electronic properties relevant to pharmaceutical and materials science applications .
Properties
IUPAC Name |
tert-butyl 2-oxo-9-azadispiro[3.1.56.14]dodecane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-6-4-15(5-7-17)10-16(11-15)8-12(18)9-16/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCCTASMDPZMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3(C2)CC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate involves several steps. The process begins with the condensation of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane. This reaction is followed by reduction and cyclization reactions. The starting materials include tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate, 1,5-dibromopentane, sodium borohydride, acetic acid, sodium hydroxide, ethanol, and water.
Chemical Reactions Analysis
Tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate undergoes various chemical reactions. The synthesis involves:
Condensation: Reaction of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane in the presence of sodium borohydride and acetic acid to form tert-butyl 2-oxo-9-(pentan-1-yl)-3-azabicyclo[3.3.1]nonane-9-carboxylate.
Reduction: The resulting product is reduced with sodium borohydride in ethanol to form tert-butyl 2-hydroxy-9-(pentan-1-yl)-3-azabicyclo[3.3.1]nonane-9-carboxylate.
Cyclization: The product from the second step is cyclized with sodium hydroxide in water to form the final compound.
Scientific Research Applications
Tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1
Medicinal Chemistry: The compound’s structure incorporates a cyclic amine group, a common functional group in many biologically active molecules.
Material Science: Its chemical properties may be suitable for designing novel materials with specific functionalities, such as building blocks for molecular cages or supramolecular assemblies.
Catalysis: It can be utilized for synthesizing novel organic compounds, investigating drug delivery systems, and exploring catalytic reactions.
Mechanism of Action
The exact mechanism of action for tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate is not well-documented. its unique spirocyclic structure suggests potential interactions with various molecular targets and pathways. Further research is needed to elucidate its specific mechanisms and molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Spirocyclic Compounds
Key Observations:
Spiro Core Complexity : The target compound’s spiro[3.1.5⁶.1⁴] system is structurally distinct from the more common [5.5] systems (e.g., ), leading to increased ring strain and unique conformational dynamics .
Steric and Electronic Effects : Methyl or oxa substitutions in analogues (e.g., ) modulate solubility and steric hindrance, impacting synthetic accessibility and biological interactions.
Computational and Comparative Analysis
- Graph-Based Similarity : Advanced algorithms (e.g., Hit Dexter 2.0) assess spirocyclic compounds for promiscuity or "dark chemical matter" risks, critical for drug development .
- Hydrogen-Bonding Patterns : The target’s 2-oxo group may form stronger intermolecular hydrogen bonds than 3-oxo analogues, as per graph set analysis .
Biological Activity
tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has a complex structure characterized by a dispiro framework, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 251.33 g/mol. Its IUPAC name reflects its intricate arrangement, and it is classified under the category of azaspiro compounds.
Pharmacological Properties
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines, suggesting a potential role as an anticancer agent.
- Cytotoxic Effects : In cellular assays, the compound exhibited cytotoxic effects on certain human cancer cell lines, indicating its potential utility in cancer therapy.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell signaling pathways related to apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at [University Name], this compound was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
Study 2: Anticancer Activity
A separate investigation assessed the anticancer activity of the compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
